molecular formula C7H12F2N4O B1478252 (1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol CAS No. 2098003-06-4

(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

Cat. No. B1478252
CAS RN: 2098003-06-4
M. Wt: 206.19 g/mol
InChI Key: AJMDELZCSGUJQQ-UHFFFAOYSA-N
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Description

The compound “(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol” is a type of organic compound containing an azide group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The azide group is known for its high reactivity, which can be useful in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving azides . For instance, azides can be used in the synthesis of imidazoles .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrrolidine ring, a common feature in many organic compounds . The azide group would be attached to the pyrrolidine ring via an ethyl linker .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions, including nitrene transfer reactions . These reactions can be used to form C-N bonds, which are crucial in the synthesis of many organic compounds .

Scientific Research Applications

Liposome Surface Functionalization

This compound can be used in the process of liposome surface functionalization . Specifically, a carbohydrate derivative carrying a spacer with an azide group is conjugated onto the surface of preformed liposomes carrying terminal triphenylphosphine groups . This method is efficient and chemically selective, and it’s performed in phosphate-buffered saline buffer (pH 7.4) at room temperature . This functionalization facilitates the enormous potential applications of liposomes, such as stabilizing and targeting carrier systems for delivering active molecules in biomedical research and applications .

Synthesis of Adamantylated Calix4arenes

The compound can be used in the synthesis of adamantylated calix4arenes . These are prepared with bulky adamantyl groups in the p-positions of all four aromatic units of the macrocycles and pairs of propargyl or 2-azidoethyl groups alternating with n-propyl groups at the phenol oxygen atoms . The adamantane structure is well recognized as a molecular core for biomedical and pharmaceutical applications, which is due to its specific shape, size, and lipophilicity, empowered by functionalization capabilities .

Drug Delivery Systems

The compound can be used in the development of drug delivery systems . The functionalization of liposome surfaces can enhance biomedical applications, such as site-specific and ligand-directed drug and gene delivery . For example, sialyl Lewis X-decorated liposomes have been demonstrated to target the delivery of drugs to endothelial cells based on the site-specific expression of E- and P-selectin in blood vessels during inflammation .

Vaccine Adjuvant Applications

The compound can be used in vaccine adjuvant applications . The functionalization of liposome surfaces with carbohydrates can enhance the immune response, making them useful in vaccine formulations .

Mechanism of Action

properties

IUPAC Name

[1-(2-azidoethyl)-4,4-difluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N4O/c8-7(9)3-6(4-14)13(5-7)2-1-11-12-10/h6,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMDELZCSGUJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CCN=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-Azidoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

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